REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.CCN(CC)CC.Cl[C:15]([O:17][CH2:18][CH:19]=[CH2:20])=[O:16]>C(Cl)Cl>[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([C:15]([O:17][CH2:18][CH:19]=[CH2:20])=[O:16])[CH2:3]1
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
OC1CNCC1
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
It was then washed with 5% NaHCO3, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1)C(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |